4-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, commonly known as "compound X", is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of oxazolone derivatives and has shown promising results in various scientific research applications.
Wirkmechanismus
The exact mechanism of action of compound X is not yet fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are known to play a key role in the development of inflammatory conditions.
Biochemical and Physiological Effects:
Compound X has been shown to possess significant anti-inflammatory and analgesic properties. It has also been shown to inhibit the production of reactive oxygen species and to decrease the expression of various inflammatory mediators. Additionally, it has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of compound X is its significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions. However, one of the main limitations of compound X is its relatively low solubility, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the study of compound X. One potential direction is to further investigate its mechanism of action and to explore its potential therapeutic applications in the treatment of various inflammatory conditions. Another potential direction is to explore the use of compound X in combination with other anti-inflammatory agents, in order to enhance its therapeutic efficacy. Additionally, further studies are needed to explore the pharmacokinetics and toxicity profile of compound X, in order to determine its suitability for clinical use.
Synthesemethoden
The synthesis of compound X involves the reaction of 4-chlorothiophenol with 2-(3-methoxy-4-hydroxybenzyl)-2-oxazoline to form 4-(2-(4-chlorophenylthio)ethoxy)-3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. This intermediate is then converted to compound X by the addition of a suitable reagent.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis and osteoarthritis.
Eigenschaften
Molekularformel |
C25H20ClNO4S |
---|---|
Molekulargewicht |
465.9 g/mol |
IUPAC-Name |
(4Z)-4-[[4-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxyphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C25H20ClNO4S/c1-29-23-16-17(15-21-25(28)31-24(27-21)18-5-3-2-4-6-18)7-12-22(23)30-13-14-32-20-10-8-19(26)9-11-20/h2-12,15-16H,13-14H2,1H3/b21-15- |
InChI-Schlüssel |
QHHXKRLITWXDPV-QNGOZBTKSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OCCSC4=CC=C(C=C4)Cl |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCCSC4=CC=C(C=C4)Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCCSC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.